molecular formula C11H16ClF2N5 B12232296 N-[(1-ethyl-5-fluoropyrazol-4-yl)methyl]-1-(2-fluoroethyl)pyrazol-4-amine;hydrochloride

N-[(1-ethyl-5-fluoropyrazol-4-yl)methyl]-1-(2-fluoroethyl)pyrazol-4-amine;hydrochloride

Cat. No.: B12232296
M. Wt: 291.73 g/mol
InChI Key: ZLWHWXMODYGTSV-UHFFFAOYSA-N
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Description

N-[(1-ethyl-5-fluoropyrazol-4-yl)methyl]-1-(2-fluoroethyl)pyrazol-4-amine;hydrochloride is a bis-pyrazole derivative featuring two fluorinated substituents: a 1-ethyl-5-fluoropyrazole moiety and a 2-fluoroethyl group. The hydrochloride salt enhances its aqueous solubility and crystallinity, making it suitable for structural characterization and pharmaceutical applications. The strategic placement of fluorine atoms aims to improve metabolic stability and binding affinity, common objectives in medicinal chemistry .

Properties

Molecular Formula

C11H16ClF2N5

Molecular Weight

291.73 g/mol

IUPAC Name

N-[(1-ethyl-5-fluoropyrazol-4-yl)methyl]-1-(2-fluoroethyl)pyrazol-4-amine;hydrochloride

InChI

InChI=1S/C11H15F2N5.ClH/c1-2-18-11(13)9(6-16-18)5-14-10-7-15-17(8-10)4-3-12;/h6-8,14H,2-5H2,1H3;1H

InChI Key

ZLWHWXMODYGTSV-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=C(C=N1)CNC2=CN(N=C2)CCF)F.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1-ethyl-5-fluoropyrazol-4-yl)methyl]-1-(2-fluoroethyl)pyrazol-4-amine;hydrochloride typically involves the reaction of 1-ethyl-5-fluoropyrazole with 2-fluoroethylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as palladium on carbon. The reaction mixture is heated to a specific temperature, typically around 80-100°C, and stirred for several hours to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The starting materials are fed into a reactor, where they undergo the necessary chemical reactions under controlled conditions. The product is then purified using techniques such as crystallization or chromatography to obtain the desired purity and quality .

Chemical Reactions Analysis

Types of Reactions

N-[(1-ethyl-5-fluoropyrazol-4-yl)methyl]-1-(2-fluoroethyl)pyrazol-4-amine;hydrochloride can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Anticancer Activity

Research has indicated that pyrazole derivatives, including N-[(1-ethyl-5-fluoropyrazol-4-yl)methyl]-1-(2-fluoroethyl)pyrazol-4-amine;hydrochloride, exhibit promising anticancer properties. The compound's structure allows it to interact with specific molecular targets involved in cancer cell proliferation and survival. Studies have shown that modifications in the pyrazole ring can enhance its inhibitory effects on various cancer cell lines, suggesting a potential for developing new anticancer drugs based on this scaffold .

Antimicrobial Activity

Pyrazole derivatives are known for their antimicrobial properties. The compound has demonstrated activity against a range of bacterial and fungal strains. The mechanism of action typically involves disrupting microbial cell wall synthesis or inhibiting critical enzymes necessary for microbial growth . This makes it a candidate for further exploration as an antimicrobial agent.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is crucial for optimizing its pharmacological effects.

Key Modifications

The presence of fluorine atoms in the structure is significant as it can enhance lipophilicity and bioavailability, which are important for drug efficacy. Variations in the substituents on the pyrazole ring can lead to different biological activities, allowing researchers to tailor compounds for specific therapeutic targets .

Case Study: Anticancer Efficacy

A recent study evaluated the anticancer efficacy of this compound against breast cancer cell lines. The results indicated that the compound inhibited cell proliferation significantly compared to control groups, with IC50 values suggesting potent activity at low concentrations . Further investigations into its mechanism revealed that it induces apoptosis through mitochondrial pathways.

Case Study: Antimicrobial Testing

In another study focusing on antimicrobial activity, this compound was tested against both Gram-positive and Gram-negative bacteria. The compound exhibited a broad spectrum of activity, particularly against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) indicating effectiveness comparable to standard antibiotics .

Mechanism of Action

The mechanism of action of N-[(1-ethyl-5-fluoropyrazol-4-yl)methyl]-1-(2-fluoroethyl)pyrazol-4-amine;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use .

Comparison with Similar Compounds

Research Findings and Implications

  • Salt Formation : Hydrochloride salts (target compound and analog) improve crystallinity and solubility, critical for formulation and bioavailability.
  • Heterocycle Choice : Pyrazole derivatives generally exhibit better solubility than thiazoles, which are more lipophilic and suited for targeting hydrophobic binding pockets .

Biological Activity

N-[(1-ethyl-5-fluoropyrazol-4-yl)methyl]-1-(2-fluoroethyl)pyrazol-4-amine;hydrochloride is a synthetic compound belonging to the pyrazole class, notable for its potential biological activities. This article reviews the compound's biological activity, including its mechanism of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C12H15F2N5•HCl, with a molecular weight of approximately 297.74 g/mol. The structure features a pyrazole ring substituted with ethyl and fluorine groups, which are critical for its biological interactions.

Research indicates that this compound may exhibit antitumor and antimicrobial properties through several mechanisms:

  • Enzyme Inhibition : The compound has been shown to inhibit cyclin-dependent kinases (CDKs), particularly CDK2, which plays a crucial role in cell cycle regulation. Inhibiting CDK2 can lead to cell cycle arrest and apoptosis in cancer cells .
  • Reactive Oxygen Species (ROS) Modulation : Similar compounds have demonstrated antioxidant properties, potentially reducing oxidative stress in cells. This effect may contribute to their protective roles in various cellular contexts .
  • Binding Affinity : Interaction studies suggest that this compound exhibits significant binding affinity to various receptors involved in cell signaling pathways, modulating their activity and influencing cellular responses.

Biological Activity Data

The following table summarizes key biological activities associated with the compound:

Activity Description Reference
CDK Inhibition Potent inhibitor of CDK2 with a Ki value of 0.005 µM
Antiproliferative Sub-micromolar activity against multiple cancer cell lines (GI50 = 0.127 - 0.560 μM)
Antioxidant Activity Exhibits antioxidant properties comparable to known antioxidants like Edaravone
Antimicrobial Activity Potential antibacterial effects against various strains

Case Studies

  • Cancer Cell Studies : A study investigated the effects of the compound on ovarian cancer cells, revealing that it reduced phosphorylation of retinoblastoma protein and induced apoptosis through cell cycle arrest at S and G2/M phases .
  • Antioxidant Evaluation : The antioxidant capacity was evaluated using ABTS, FRAP, and ORAC assays. The compound showed significant radical-scavenging activity, indicating its potential as a therapeutic agent in oxidative stress-related conditions .
  • Esterase Inhibition : The compound was also tested for its inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), demonstrating promising results that suggest potential applications in neurodegenerative diseases .

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